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Borazine, 2,4,6-trimethyl-

thermal stability CVD precursor borazine decomposition

2,4,6-Trimethylborazine (B,B′,B″-trimethylborazine, CAS 5314-85-2) is a B-methyl-substituted derivative of the inorganic borazine ring system (B₃N₃H₆), belonging to the class of organoborazine precursors widely employed in chemical vapor deposition (CVD) of boron nitride, boron carbonitride, and related ceramic thin films. The compound features three methyl substituents covalently bound to the boron atoms at ring positions 2, 4, and 6, conferring a molecular formula of C₃H₁₂B₃N₃ and a molecular weight of 122.58 g/mol.

Molecular Formula C3H12B3N3
Molecular Weight 122.6 g/mol
CAS No. 5314-85-2
Cat. No. B14738263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorazine, 2,4,6-trimethyl-
CAS5314-85-2
Molecular FormulaC3H12B3N3
Molecular Weight122.6 g/mol
Structural Identifiers
SMILESB1(NB(NB(N1)C)C)C
InChIInChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3
InChIKeyDXFJPBGUYITLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylborazine (CAS 5314-85-2): Procurement-Grade Properties and Structural Distinction Among Borazine Derivatives


2,4,6-Trimethylborazine (B,B′,B″-trimethylborazine, CAS 5314-85-2) is a B-methyl-substituted derivative of the inorganic borazine ring system (B₃N₃H₆), belonging to the class of organoborazine precursors widely employed in chemical vapor deposition (CVD) of boron nitride, boron carbonitride, and related ceramic thin films [1]. The compound features three methyl substituents covalently bound to the boron atoms at ring positions 2, 4, and 6, conferring a molecular formula of C₃H₁₂B₃N₃ and a molecular weight of 122.58 g/mol [2]. This substitution pattern distinguishes it fundamentally from its N-methylated regioisomer (1,3,5-trimethylborazine, CAS 1004-35-9) and from the parent, unsubstituted borazine, with significant consequences for thermal stability, electronic structure, and practical handling in both research and industrial CVD process environments [3].

Why 2,4,6-Trimethylborazine Cannot Be Interchanged with Unsubstituted Borazine or N-Methylated Analogs in CVD Precursor Procurement


Generic substitution among borazine derivatives is chemically unsound because the site of methylation—boron versus nitrogen—produces regioisomers with non-interchangeable properties. Unsubstituted borazine (B₃N₃H₆) decomposes and polymerizes spontaneously at room temperature, requiring storage at or below 4 °C, rendering it impractical for reliable CVD feedstock [1]. B-trichloroborazine, while more stable, is a corrosive solid (mp ~84 °C) that introduces chlorine contamination into deposited films and generates HCl during processing [2]. The B-methylated derivative (CAS 5314-85-2) and the N-methylated regioisomer (CAS 1004-35-9) differ in thermal stability by approximately 2.8 eV based on ab initio calculations, with B-trimethylation conferring superior thermodynamic stability [3]. These divergent properties—room-temperature stability, volatility, electronic structure, and decomposition chemistry—mean that selecting the incorrect borazine derivative leads directly to compromised film quality, process irreproducibility, or outright precursor degradation before deposition can occur.

Quantitative Differentiation Evidence for 2,4,6-Trimethylborazine (CAS 5314-85-2) Against Closest Analogs


Thermal Stability: Gas-Phase Integrity at 450 °C vs. Room-Temperature Decomposition of Parent Borazine

2,4,6-Trimethylborazine (B-trimethylborazine, CAS 5314-85-2) remains completely stable in the gas phase at 450 °C without decomposition [1]. In direct contrast, unsubstituted borazine (B₃N₃H₆, CAS 6569-51-3) is thermally unstable at ambient conditions: it has a tendency to polymerize and/or decompose at room temperature, decomposes slowly in the liquid state yielding hydrogen and nonvolatile polymeric B–N solids, and requires mandatory refrigerated storage at or below 4 °C [1][2]. The pyrolysis of gaseous borazine at 340–440 °C produces hydrogen plus nonvolatile polycyclic B–N solids [2]. This thermal stability differential is the single most consequential factor for reliable CVD process design.

thermal stability CVD precursor borazine decomposition

Regioisomeric Stability: B-Trimethylborazine is 2.8 eV More Stable Than N-Trimethylborazine by Ab Initio Calculation

All-electron ab initio SCF-MO calculations demonstrate that B-trimethylborazine (CAS 5314-85-2) is 2.8 eV more stable than its N-trimethylated regioisomer (CAS 1004-35-9) [1]. This energetic preference arises from the electronic effect of methyl substitution at boron versus nitrogen positions on the borazine ring: B-trimethylation leaves the energy separations of the first three orbital sets almost unchanged relative to parent borazine, whereas N-trimethylation increases the separation between the two e orbital sets by at least 0.6 eV [2]. The calculated wavefunctions reveal that the highest occupied molecular orbital sequence in B-trimethylborazine mirrors that of borazine (π–σ–π), preserving the electronic character of the parent ring [1].

regioisomer stability ab initio calculation electronic structure

Liquid-Phase Processability: Broad Liquid Range (–3 °C to 136 °C) Enabling Bubbler-Based CVD Delivery

2,4,6-Trimethylborazine exists as a liquid from approximately –3 °C to 136 °C at atmospheric pressure, providing a 139 °C liquid window suitable for standard bubbler-based precursor delivery systems [1]. In contrast, parent borazine has a boiling point of only 55 °C and a melting point of –58 °C, giving it high volatility at ambient temperature that complicates controlled metering . B-trichloroborazine (CAS 933-18-6) is a solid at room temperature (mp 83–84 °C), requiring heated delivery lines and sublimation-based dosing that introduces additional process complexity [2]. The liquid state of 2,4,6-trimethylborazine at standard bubbler operating temperatures (20–40 °C) enables straightforward mass flow control using hydrogen or argon carrier gas, with deposition rates of 20–100 nm/min demonstrated in RF-PACVD processes at precursor consumption rates as low as 0.1 g/h [3].

vapor pressure liquid precursor delivery CVD bubbler

Ionization Potential: 9.5 eV for Soft Ionization in Plasma-Enhanced CVD Processes

The vertical ionization potential of B-trimethylborazine has been measured at 9.5 eV by photoelectron spectroscopy and confirmed by photoionization mass spectrometry [1][2]. This relatively low ionization energy enables efficient ionization using standard plasma sources (e.g., 10.2 eV hydrogen discharge lamp) without fragmentation of the parent molecular ion—a critical advantage for plasma-enhanced CVD (PECVD) where precursor fragmentation must be controlled to achieve desired film stoichiometry [2]. For comparison, the first ionization potential of parent borazine is approximately 10.1 eV, and N-trimethylborazine exhibits a measurably different photoelectron spectrum with altered orbital energy separations [3]. The photoelectron spectra confirm that B-trimethylation preserves the π-character of the highest occupied molecular orbital, maintaining the ring's electronic integrity during soft ionization [3].

ionization potential plasma CVD photoelectron spectroscopy

Safety and Handling: Non-Corrosive, Non-Explosive Liquid vs. Pyrophoric and Toxic Alternative Boron Precursors

Trimethylborazine (both B- and N-methylated forms) is explicitly characterized in the CVD literature as a non-corrosive and non-explosive liquid with low toxicity [1][2]. This safety profile stands in marked contrast to the conventional boron precursors it replaces: diborane (B₂H₆) is a highly toxic, pyrophoric gas that ignites spontaneously in air; boron trichloride (BCl₃) is a corrosive, fuming gas that generates HCl upon contact with moisture; and boron trifluoride (BF₃) is a toxic, corrosive gas requiring specialized handling infrastructure [2]. The handling of trimethylborazine is described as "uncomplicated compared with diborane or boron trihalides" [2]. A patent filing additionally notes that 1,3,5-trimethylborazine is "considered to be slightly toxic to almost non-toxic" based on oral LD50 (rat) data [3].

precursor safety non-corrosive CVD handling

Derived Film Performance: Hardness up to 20 GPa and Optical Transmittance up to 93% from Trimethylborazine-Derived BCN Coatings

BCN thin films deposited by thermal CVD and PECVD using trimethylborazine as the single-source precursor achieve a microhardness of up to 20 GPa, with hardness not degrading after annealing at 700 °C for 1 hour [1][2]. In plasma-enhanced variants using N-trimethylborazine, hardness values of 21 GPa with Young's modulus of 173 GPa have been reported, alongside high optical transmittance of up to 93% across the 300–2000 nm range [3][4]. The deposited layers exhibit low refractive indices (n = 1.22–1.52) and dielectric constants tunable from k = 2.2 to 8.9 depending on synthesis conditions [4][5]. These film properties are enabled by the precursor's inherent 1:1 B:N stoichiometric ratio, which eliminates the need for separate boron and nitrogen source gases and their associated flow ratio optimization [6]. For comparison, films deposited from triethylamine borane or trimethylamine borane precursors typically require additional nitrogen sources and yield different B:C:N stoichiometries [6].

BCN coatings microhardness optical transmittance dielectric constant

Procurement-Driven Application Scenarios for 2,4,6-Trimethylborazine (CAS 5314-85-2)


Single-Source Precursor for Chemical Vapor Deposition of Stoichiometric Boron Nitride (BN) Thin Films

2,4,6-Trimethylborazine serves as a single-source precursor containing both boron and nitrogen in a 1:1 atomic ratio, eliminating the need for separate B and N precursor gases. In thermal CVD at 900–1050 °C with ammonia co-feed to suppress gas-phase nucleation, it deposits turbostratic hexagonal boron nitride with approximately 46 at.% boron and 52 at.% nitrogen, with only 1–2 at.% codeposited carbon . The liquid delivery via bubbler (operating between –3 °C and 136 °C) provides reproducible mass flow control, with deposition kinetics following first-order dependence on precursor concentration and an apparent activation energy of 145 kJ/mol in the surface-reaction-limited regime (900–980 °C) . This application scenario is directly enabled by the precursor's thermal stability at 450 °C, which prevents premature decomposition in feed lines before reaching the substrate .

Low-Temperature Plasma-Enhanced CVD of Hard, Transparent BCN Protective Coatings on Temperature-Sensitive Substrates

The non-corrosive, non-explosive liquid nature of trimethylborazine enables its use in RF-PACVD and ECR plasma CVD reactors at substrate temperatures as low as 100 °C, making it compatible with polycarbonate and other polymer substrates that cannot tolerate the >900 °C temperatures of thermal BN CVD . BCN coatings deposited by inductively coupled RF-PACVD from trimethylborazine achieve hardness values from 677 to 1400 HK₀.₀₀₅ (approximately 6.6–13.7 GPa) with high transparency in the UV-visible region and low refractive indices (n = 1.22–1.52) . The combination of low processing temperature, mechanical hardness, and optical clarity makes these coatings suitable for scratch-resistant transparent layers on plastic optics, automotive glazing, and display applications. The substitution of trimethylborazine for diborane or boron trihalides in these processes eliminates the pyrophoric and corrosive hazards that would otherwise preclude operation in standard cleanroom environments .

Precursor for Low-Dielectric-Constant (Low-k) Interlayer Insulator Materials in Semiconductor Devices

Trimethylborazine is a key monomer for synthesizing borazine-silicon hybrid polymers that function as low-dielectric-constant interlayer insulating films in ULSI semiconductor devices . Films derived from these borazine-silicon polymers exhibit both low dielectric constants and low refractive indices, properties that are critical for reducing RC delay and crosstalk in advanced interconnect structures . The BCN films deposited directly by PECVD from trimethylborazine precursor achieve dielectric constants tunable from k = 2.2 to 8.9 depending on deposition parameters, with the lower end of this range (k ≈ 2.2) approaching the performance of porous organosilicate glasses while offering superior mechanical hardness (>20 GPa) . This dual functionality—low-k dielectric behavior combined with mechanical robustness—addresses the integration challenge faced by fragile porous low-k materials during chemical-mechanical planarization (CMP) .

Boron-Nitrogen-Containing Preceramic Polymer Synthesis via Hydrosilylation and Hydroboration Routes

2,4,6-Trimethylborazine and its derivatives serve as building blocks for moisture-resistant borazine-carbosilane preceramic polymers synthesized through Pt-catalyzed hydrosilylation polymerization . The B-methyl substituents on the borazine ring confer steric protection against hydrolytic attack, enabling the resulting polymers to be handled in air without degradation—a significant processing advantage over polymers derived from unsubstituted borazine, which are acutely moisture-sensitive . These preceramic polymers can be thermally converted to boron carbonitride ceramics with tailored composition, and the trimethylborazine moiety provides a controlled carbon source within the polymer backbone that influences the final ceramic's carbon content, crystallite size, and resultant mechanical properties (hardness up to 20 GPa) . The hydroboration of B-triethynyl-N-trimethylborazine with borazine yields homogeneous preceramic polymers for amorphous boron carbonitride ceramics without requiring a catalyst, demonstrating the versatility of methyl-substituted borazine building blocks in polymer-derived ceramic (PDC) processing routes .

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